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Executive Summary

Ovarian cancer remains a significant clinical challenge, particularly in the platinum-resistant
setting where therapeutic options are limited. The identification of novel, tumor-specific targets
is paramount for the development of more effective and less toxic therapies. The sodium-
dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged
as a highly promising therapeutic target in ovarian cancer. This transmembrane protein is
frequently overexpressed in several epithelial cancers, most notably in non-mucinous ovarian
cancer, while exhibiting limited expression in normal tissues. Its cell-surface localization and
internalization characteristics make it an ideal candidate for targeted therapies, particularly
antibody-drug conjugates (ADCSs).

This technical guide provides a comprehensive overview of NaPi2b as a therapeutic target in
ovarian cancer. It delves into the molecular biology of NaPi2b, its expression profile in various
ovarian cancer histotypes, and the clinical development of NaPi2b-targeting ADCs. Detailed
summaries of preclinical and clinical data, experimental methodologies, and a discussion of
potential signaling pathways and resistance mechanisms are presented to provide a thorough
resource for researchers and drug development professionals in the field.

Introduction to NaPi2b (SLC34A2)
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NaPi2b is a multi-pass transmembrane protein that plays a crucial role in maintaining
phosphate homeostasis by mediating the sodium-dependent co-transport of inorganic
phosphate into epithelial cells.[1] While its physiological role is well-established, its aberrant
expression in cancer has garnered significant attention.

Biological Function: As a member of the SLC34 family of solute carriers, NaPi2b is primarily
responsible for phosphate absorption in the intestines and lungs under normal physiological
conditions.[2] Phosphate is essential for numerous cellular processes, including energy
metabolism, DNA and RNA synthesis, and signal transduction.

Expression in Ovarian Cancer: NaPi2b is highly expressed in the majority of non-mucinous
epithelial ovarian cancers, including high-grade serous, endometrioid, and clear cell
carcinomas.[3][4] Notably, its expression is generally absent in the normal ovarian surface
epithelium.[1] Studies have shown that NaPi2b is overexpressed in up to 90% of epithelial
ovarian cancers.[5] This differential expression profile provides a therapeutic window for
targeted agents to selectively act on cancer cells while sparing healthy tissues.[2]

NaPi2b as a Therapeutic Target for Antibody-Drug
Conjugates (ADCs)

The cell surface expression and subsequent internalization of NaPi2b make it an attractive
target for ADCs. ADCs are a class of targeted therapy designed to deliver a potent cytotoxic
payload directly to cancer cells, thereby minimizing systemic toxicity.[6]

The general mechanism of action for a NaPi2b-targeting ADC is as follows:

o The antibody component of the ADC binds specifically to the NaPi2b protein on the surface
of an ovarian cancer cell.

o The ADC-NaPi2b complex is internalized by the cell, typically via endocytosis.

e The complex is trafficked to the lysosome, where the linker connecting the antibody and the
cytotoxic payload is cleaved.

o The released cytotoxic payload then exerts its cell-killing effect, for example, by inhibiting
microtubule polymerization or causing DNA damage.
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Several NaPi2b-targeting ADCs have been investigated in preclinical and clinical studies,
including Upifitamab rilsodotin (UpRi), Lifastuzumab vedotin (LIFA), and TUB-040.

Quantitative Data from Preclinical and Clinical
Studies

The clinical development of NaPi2b-targeting ADCs has yielded valuable data on their efficacy
and safety in patients with ovarian cancer. The following tables summarize key quantitative
data from preclinical and clinical trials.

Table 1: Clinical Trial Data for Upifitamab Rilsodotin (UpRi; XMT-1536) in Platinum-Resistant
Ovarian Cancer (UPLIFT Trial)
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NaPi2b-Positive

Overall Population

Parameter Reference(s)
(TPS 275%) (n=141) (n=268)
Investigator-Assessed
15.6% (95% Cl,
Overall Response 13.1% [51[7118]
10.0%-22.7%)
Rate (ORR)
Complete Response
1.4% 1.1% [8]
(CR)
Partial Response
14.2% 11.9% [7]
(PR)
Independent
] ) 16.3% (95% Cl,
Radiology Review 13.1% [8]
10.6%-23.5%)
(IRR)-Assessed ORR
Complete Response
5.0% 4.1% [8]
(CR)
Partial Response
11.3% 9.0% [9]
(PR)
Median Duration of 7.4 months 7.4 months

Response (DOR)

(Investigator)

[8]

(Investigator)

Not Reached (IRR)

10.7 months (IRR)

[8]19]

Common Treatment-
Related Adverse
Events (Grade =3)

Pneumonitis (~9.6%),
Anemia, Decreased
Platelet Count,
Transient AST

increase

- [5]

Note: The UPLIFT trial did not meet its primary endpoint as the lower bound of the confidence

interval for ORR did not exclude the 12% ORR seen with standard-of-care single-agent

chemotherapy.[7][8]

Table 2: Clinical Trial Data for Lifastuzumab Vedotin (LIFA) in Platinum-Resistant Ovarian

Cancer
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Pegylated
Liposomal
Parameter LIFA (n=47) . Reference(s)
Doxorubicin (PLD)
(n=48)
Overall Response
34% (95% Cl, 15% (95% Cl,
Rate (ORR) - ITT [6][10]
_ 22%-49%) 7%-28%)
Population
ORR - NaPi2b-high 36% (95% Cl, 14% (95% Cl, (61[10]
Patients 22%-52%) 6%-27%)
Median Progression-
Free Survival (PFS) - 5.3 months 3.1 months [6][10]
ITT
Median PFS - NaPi2b-
) 5.3 months 3.4 months [6][10]
high
Neutropenia,
Common Treatment- )
Peripheral
Related Adverse - [11]
Neuropathy,

Events (Grade =3) )
Thrombocytopenia

Table 3: Overview of TUB-040 and the NAPISTAR 1-01 Trial
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Parameter Details Reference(s)

Drug TUB-040 [12][13]

NaPi2b-targeting ADC with a
Mechanism topoisomerase | inhibitor [12][13]

(exatecan) payload

Trial NAPISTAR 1-01 (Phase 1/2a)  [12][13][14]

Platinum-resistant high-grade
Population ovarian cancer and [12][13][14]

relapsed/refractory NSCLC

_ _ Maximum Tolerated Dose
Primary Endpoint [12]
(MTD)

Pharmacokinetics,
Secondary Endpoints Immunogenicity, Overall [12]

Response Rate

Status Recruiting [15]

Experimental Protocols

This section outlines the key methodologies used in the preclinical and clinical evaluation of
NaPi2b as a therapeutic target.

Immunohistochemistry (IHC) for NaPi2b Expression

Objective: To detect and semi-quantify the expression of NaPi2b protein in ovarian cancer
tissue samples.

Methodology Summary:

o Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor sections are
prepared.[3][16]

o Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
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Primary Antibody: Sections are incubated with a primary antibody specific to NaPi2b (e.g., a
human-rabbit chimeric antibody or the MX35 monoclonal antibody).[3][16]

Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used
for visualization.

Counterstaining: Hematoxylin is used to stain the cell nuclei.

Scoring: NaPi2b expression is often evaluated using a scoring system that considers both
the intensity of staining (e.g., weak, moderate, strong) and the percentage of positive tumor
cells.[16] For clinical trials like UPLIFT, a tumor proportion score (TPS) may be used, with a
cutoff (e.g., 275%) to define "NaPi2b-positive" status.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic activity of NaPi2b-targeting ADCs on ovarian cancer cell

lines.
Methodology Summary (MTT/CellTiter-Glo):

o Cell Seeding: Ovarian cancer cell lines with varying levels of NaPi2b expression (e.qg.,
OVCARB3) are seeded in 96-well plates.[17][18]

o ADC Treatment: Cells are treated with serial dilutions of the NaPi2b-targeting ADC and a
non-targeting control ADC for a defined period (e.g., 72-120 hours).[19][20]

 Viability Assessment:

o MTT Assay: MTT reagent is added, which is converted to formazan by viable cells. The
formazan is then solubilized, and the absorbance is measured.[21]

o CellTiter-Glo Assay: This luminescent assay measures ATP levels, which correlate with
cell viability.[17][18]

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the
potency of the ADC.
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Ovarian Cancer Xenograft Models

Objective: To evaluate the in vivo efficacy of NaPi2b-targeting ADCs in a setting that mimics
human tumors.

Methodology Summary (Patient-Derived Xenograft - PDX):

Model Establishment: Fresh tumor tissue from ovarian cancer patients is surgically implanted
into immunocompromised mice (e.g., subcutaneous, intraperitoneal, or under the renal
capsule).[22][23][24]

e Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized
to receive the NaPi2b-targeting ADC, a control ADC, or vehicle.[25]

» Efficacy Evaluation: Tumor volume is measured regularly. Efficacy is assessed by tumor
growth inhibition, regression, and overall survival of the mice.[25]

o Biomarker Analysis: Tumors can be excised at the end of the study for IHC or other
molecular analyses to correlate NaPi2b expression with treatment response.[25]

Signaling Pathways and Mechanisms of Action

The direct signaling pathways downstream of NaPi2b in ovarian cancer are not yet fully
elucidated. However, its primary function in phosphate transport suggests potential indirect
effects on key cancer signaling pathways.
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Recent studies in other cancers suggest that NaPi2b may influence pathways such as
PISK/AKT and c-Myc.[26] Furthermore, the interplay between NaPi2b-mediated phosphate
import and the phosphate exporter XPR1 is an area of active investigation. It has been
proposed that high NaPi2b expression creates a dependency on XPR1 to prevent toxic
intracellular phosphate accumulation. Therefore, inhibiting XPR1 in NaPi2b-high cancer cells

could be a potential therapeutic strategy.

Mechanisms of Resistance to NaPi2b-Targeted
Therapies

As with any targeted therapy, the development of resistance is a significant clinical challenge.
Resistance to NaPi2b-targeting ADCs can occur through various mechanisms.
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o Downregulation or Loss of NaPi2b Expression: Reduced expression of the target antigen on
the cell surface can limit the binding of the ADC, thereby reducing its efficacy. Neoadjuvant
chemotherapy has been shown to downregulate NaPi2b expression in some cases.[27][28]

o Mutations in the NaPi2b Gene (SLC34A2): Specific mutations within the epitope recognized
by the ADC's antibody can prevent binding. For instance, the p.T330M mutation in the MX35
epitope of NaPi2b has been shown to abolish the binding of certain monoclonal antibodies.

o Impaired ADC Internalization and Trafficking: Defects in the cellular machinery responsible
for endocytosis and lysosomal trafficking can prevent the ADC from reaching the lysosome,
thus hindering the release of the cytotoxic payload.[29]

e Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-
glycoprotein (MDR1), can actively pump the cytotoxic payload out of the cancer cell,
reducing its intracellular concentration and effectiveness.[29]

 Alterations in Lysosomal Function: Changes in lysosomal pH or enzyme activity can impair
the cleavage of the linker and the release of the payload.

o Payload-Specific Resistance: Cancer cells can develop resistance to the cytotoxic payload
itself, for example, through mutations in tubulin (for microtubule inhibitors) or upregulation of
DNA repair mechanisms (for DNA-damaging agents).[29][30]

Future Directions and Conclusion

NaPi2b remains a compelling target for the treatment of ovarian cancer, despite the setback of
the UPLIFT trial. The modest activity observed with Upifitamab rilsodotin highlights the need for
a deeper understanding of the patient populations that are most likely to benefit from NaPi2b-
targeted therapies. Future research should focus on:

o Refining Patient Selection Biomarkers: Moving beyond simple protein expression to include
functional assays or the identification of predictive gene signatures may improve patient
stratification.

e Optimizing ADC Design: The development of next-generation ADCs with novel payloads,
optimized drug-to-antibody ratios, and more stable linkers, such as TUB-040, may enhance
the therapeutic index.[13]
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o Combination Therapies: Investigating the combination of NaPi2b-targeting ADCs with other
agents, such as PARP inhibitors or immunotherapy, could potentially overcome resistance
and improve outcomes.

o Understanding and Overcoming Resistance: Further research into the mechanisms of
resistance will be crucial for developing strategies to circumvent or reverse resistance to
NaPi2b-targeted therapies.

In conclusion, NaPi2b holds significant promise as a therapeutic target in ovarian cancer. The
wealth of preclinical and clinical data generated to date provides a solid foundation for the
continued development of NaPi2b-targeting agents. A thorough understanding of its biology,
expression patterns, and the nuances of ADC technology will be essential for realizing the full
potential of this therapeutic strategy for patients with ovarian cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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